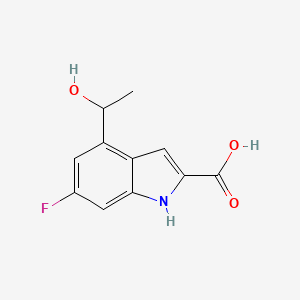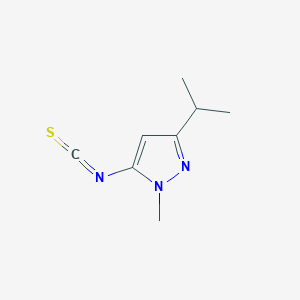![molecular formula C7H3BrN4 B13907863 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H3BrN4. It is a derivative of triazolopyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminopyridine with a suitable nitrile source in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cyclization Reactions: The cyano group can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation and Reduction: May involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Cyclization Reactions: Often require acidic or basic conditions to facilitate the formation of new rings.
Major Products Formed
Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.
Cyclization Products: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the cyano group, which may affect its reactivity and applications.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Differently substituted triazolopyridine with distinct properties.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: Contains a methyl group instead of a cyano group, leading to different chemical behavior.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research .
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-5-1-2-7-10-4-11-12(7)6(5)3-9/h1-2,4H |
InChI Key |
DVUSEKIDHOFXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)

![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)





